molecular formula C7H3BrClFO B1445763 4-Bromo-3-chloro-2-fluorobenzaldehyde CAS No. 1696224-75-5

4-Bromo-3-chloro-2-fluorobenzaldehyde

Cat. No.: B1445763
CAS No.: 1696224-75-5
M. Wt: 237.45 g/mol
InChI Key: WHSKLGAULKIGTA-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a solid compound that is typically used as an intermediate in organic synthesis. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, making it a valuable building block in the synthesis of various complex molecules .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chloro-2-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases through condensation reactions. These Schiff bases often exhibit antimicrobial properties, making this compound a valuable intermediate in the development of antibacterial agents . The compound’s interactions with enzymes such as oxidoreductases and transferases are crucial for its role in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in cell proliferation and survival . Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent and non-covalent binding. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the overall metabolic flux and levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its biochemical activity. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the bromination, chlorination, and fluorination of benzaldehyde derivatives. For instance, starting with 4-bromo-2-fluorobenzaldehyde, chlorination can be carried out using chlorine gas in the presence of a catalyst . Another method involves the use of 4-bromo-2-fluorobenzyl alcohol, which is oxidized to the aldehyde using oxidizing agents like manganese dioxide (MnO2) in the presence of a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-chloro-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

4-bromo-3-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSKLGAULKIGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696224-75-5
Record name 4-Bromo-3-chloro-2-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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